2,3-Diphenylquinoxaline
Overview
Description
2,3-Diphenylquinoxaline is an organic compound with the molecular formula C20H14N2. It belongs to the quinoxaline family, which is characterized by a bicyclic structure consisting of a benzene ring fused to a pyrazine ring. This compound is known for its stability and unique electronic properties, making it valuable in various scientific and industrial applications .
Mechanism of Action
Target of Action
2,3-Diphenylquinoxaline is primarily used in the field of optoelectronics . It is a component of light-emitting diazapolyoxa- and polyazamacrocycles . The primary targets of this compound are the optoelectronic devices where it is used as an emissive material .
Mode of Action
The compound interacts with its targets through its optoelectronic properties . The presence of intramolecular charge transfer (ICT) transitions in the absorption spectra of amine derivatives is attributed to the existence of the donor–acceptor–donor (D–A–D) building units, which induces blue to yellow emission in both the solution and the neat solid film .
Biochemical Pathways
The biochemical pathways of this compound are primarily related to its optoelectronic properties . The photophysical properties of dyes are influenced by their peripheral amines and the nature of solvents used . The linkage of different amines with the quinoxaline core moiety tunes the electrochemical properties with lower band gaps and comparable HOMO–LUMO energy levels in reported ambipolar materials .
Pharmacokinetics
It can be analyzed by reverse phase (rp) hplc method with simple conditions .
Result of Action
The result of the action of this compound is the production of light-emitting materials for optoelectronic devices . The compound exhibits strong solid-state emission with aggregation-induced emission (AIE) activity . It also shows the formation of nanoaggregates at above 50% water fraction (fw) of THF/H2O solvent mixtures .
Action Environment
The action of this compound is influenced by environmental factors such as the nature of solvents used . It is recommended to use this compound in a well-ventilated area to prevent concentration in hollows and sumps .
Biochemical Analysis
Biochemical Properties
It has been used in the synthesis of quinoxaline diarylamine/heterocyclic amine derivatives, which have been characterized by different spectroscopic methods . These derivatives have shown interesting optoelectronic properties, influenced by their peripheral amines and the nature of solvents used .
Cellular Effects
Quinoxaline derivatives have been reported to exhibit a broad range of biomedical activities, such as antibacterial, antifungal, neuropharmacological, anti-inflammatory, anti-tumor, and anticancer action
Molecular Mechanism
The presence of intramolecular charge transfer (ICT) transitions in the absorption spectra of amine derivatives is attributed to the existence of the donor–acceptor building units, which induces blue to yellow emission in both the solution and the neat solid film .
Temporal Effects in Laboratory Settings
Some quinoxaline derivatives have shown good absorption in visible light, indicating potential for use in optoelectronic applications .
Metabolic Pathways
Quinoxaline derivatives have been synthesized in good yield by the Buchwald–Hartwig amination reaction .
Subcellular Localization
Some iridium complexes with quinoxaline ligands have shown specific intracellular localization to the endoplasmic reticulum .
Preparation Methods
Synthetic Routes and Reaction Conditions
2,3-Diphenylquinoxaline can be synthesized through the condensation reaction of o-phenylenediamine with benzil. The procedure involves dissolving 1.1 grams of o-phenylenediamine in 8 milliliters of rectified spirit and adding it to a warm solution of 2.1 grams of benzil in 8 milliliters of rectified spirit. The mixture is then heated in a water bath for 30 minutes, followed by the addition of water dropwise until slight cloudiness persists. The solution is then cooled, and the product is filtered .
Industrial Production Methods
Industrial production of this compound often involves similar condensation reactions but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, green chemistry approaches, such as the use of environmentally friendly solvents and catalysts, are being explored to make the process more sustainable .
Chemical Reactions Analysis
Types of Reactions
2,3-Diphenylquinoxaline undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of quinoxaline derivatives.
Reduction: Reduction reactions can convert this compound into its corresponding amine derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the quinoxaline ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like alkyl halides and aryl halides are employed in substitution reactions.
Major Products
Oxidation: Quinoxaline derivatives with various functional groups.
Reduction: Amine derivatives of this compound.
Substitution: Substituted quinoxaline compounds with different functional groups.
Scientific Research Applications
2,3-Diphenylquinoxaline has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules and as a ligand in coordination chemistry.
Biology: This compound exhibits antimicrobial and antiviral properties, making it useful in the development of new drugs.
Industry: This compound is used in the production of dyes, pigments, and optoelectronic materials
Comparison with Similar Compounds
Similar Compounds
Quinoxaline: The parent compound of 2,3-diphenylquinoxaline, with a simpler structure.
2,3-Dimethylquinoxaline: A derivative with methyl groups instead of phenyl groups.
2,3-Diphenyl-6-nitroquinoxaline: A nitro-substituted derivative with different electronic properties.
Uniqueness
This compound stands out due to its stability, unique electronic properties, and versatility in various applications. Its ability to undergo a wide range of chemical reactions and its potential in biological and industrial applications make it a valuable compound in scientific research .
Properties
IUPAC Name |
2,3-diphenylquinoxaline | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H14N2/c1-3-9-15(10-4-1)19-20(16-11-5-2-6-12-16)22-18-14-8-7-13-17(18)21-19/h1-14H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RSNQVABHABAKEZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC3=CC=CC=C3N=C2C4=CC=CC=C4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H14N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70168560 | |
Record name | 2,3-Diphenylquinoxaline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70168560 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
282.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1684-14-6 | |
Record name | 2,3-Diphenylquinoxaline | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1684-14-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2,3-Diphenylquinoxaline | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001684146 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2,3-Diphenylquinoxaline | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=15232 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 2,3-Diphenylquinoxaline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70168560 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2,3-diphenylquinoxaline | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.015.333 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 2,3-DIPHENYLQUINOXALINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5MJ74FC4Q6 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.